Sodium 2-hydroxybutyrate
Overview
Description
Sodium 2-hydroxybutyrate, also known as sodium 2-hydroxybutanoate, is a compound with the molecular formula C4H7NaO3 . It has a molecular weight of 126.09 g/mol . It is a sodium salt of 2-hydroxybutyric acid .
Molecular Structure Analysis
The IUPAC name for Sodium 2-hydroxybutyrate is sodium;2-hydroxybutanoate . The InChI representation isInChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
. The Canonical SMILES representation is CCC(C(=O)[O-])O.[Na+]
. Physical And Chemical Properties Analysis
Sodium 2-hydroxybutyrate has a molecular weight of 126.09 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .Scientific Research Applications
Sodium 2-Hydroxybutanoate: A Comprehensive Analysis of Scientific Research Applications
Quantitative Analysis in Dairy Research: Sodium 2-hydroxybutanoate is used as a standard for quantifying blood plasma and milk β-hydroxybutyric acid in dairy cows, aiding in the study of metabolic conditions such as ketosis .
Anticonvulsant Research: Researchers have utilized this compound to investigate its anticonvulsant effects in epilepsy-induced rats, exploring potential therapeutic applications .
Hyperketonemia Induction: In veterinary medicine, sodium 2-hydroxybutanoate is employed to induce hyperketonemia in Holstein dairy cows for research purposes .
Chromatographic Techniques: The compound is used in gas chromatographic methods for the indirect enantioresolution of hydroxy fatty acids, contributing to analytical chemistry .
Solar Energy Applications: Sodium 2-hydroxybutanoate finds use in solar energy applications, likely due to its non-aqueous solubility properties that facilitate certain chemical processes .
Water Treatment Processes: It is also applied in water treatment technologies, where its organo-metallic properties may play a role in purification or treatment methods .
Safety and Hazards
According to the safety data sheet, Sodium 2-hydroxybutyrate may cause respiratory tract irritation if inhaled, skin irritation if absorbed through skin, eye irritation if it comes into contact with eyes, and may be harmful if swallowed . It is advised to avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, or clothing . Personal protective equipment and adequate ventilation are recommended when handling Sodium 2-hydroxybutyrate .
properties
IUPAC Name |
sodium;2-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCXNXKSOHVSQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
565-70-8 (Parent), 600-15-7 (Parent) | |
Record name | Sodium 2-hydroxybutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70940621 | |
Record name | Sodium 2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-hydroxybutyrate | |
CAS RN |
5094-24-6, 19054-57-0 | |
Record name | Sodium 2-hydroxybutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium DL-2-hydroxybutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium DL-2-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 2-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 2-HYDROXYBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF4710DNP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of sodium 2-hydroxybutyrate in PHA production?
A1: Sodium 2-hydroxybutyrate serves as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) containing the 2-hydroxybutyrate (2HB) monomer. [, ] Researchers have successfully incorporated sodium 2-hydroxybutyrate into PHAs by introducing specific enzymes, such as butyryl-CoA transferases, into engineered Escherichia coli strains. [] These enzymes facilitate the transfer of coenzyme A (CoA) to 2-hydroxybutyrate, enabling its incorporation into the growing PHA polymer chain. []
Q2: How does the choice of butyryl-CoA transferase affect the composition of the resulting PHA polymer?
A2: Different butyryl-CoA transferases exhibit varying substrate specificities towards 2-hydroxybutyrate (2HB), 3-hydroxybutyrate (3HB), and lactate (LA). [] This difference in specificity leads to variations in the monomer composition of the produced PHAs. For instance, using butyryl-CoA transferase from Eubacterium hallii resulted in a PHA composed of 65.7 mol% 2HB and 34.3 mol% LA when Escherichia coli expressing this enzyme and PHA synthase were cultured in a medium containing glucose and sodium 2-hydroxybutyrate. [] This highlights the possibility of tailoring PHA composition by selecting specific butyryl-CoA transferases for the bioproduction process.
Q3: Can molecularly imprinted polymers (MIPs) be designed to selectively recognize sodium 2-hydroxybutyrate?
A3: Yes, researchers have successfully developed a lactate-specific MIP with high selectivity for lactate, a molecule structurally similar to 2-hydroxybutyrate. [] This MIP, synthesized using methacrylic acid and ethylene glycol dimethacrylate, showed significant retention (63.5%) and a high imprinting factor (6.86) for lactate. [] While this research focused on lactate, it demonstrates the potential for developing MIPs specifically tailored for the recognition and detection of sodium 2-hydroxybutyrate, which could be valuable for monitoring PHA production processes.
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